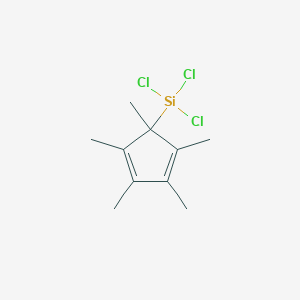
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of trichlorosilane with 1,2,3,4,5-pentamethyl-2,4-cyclopentadienyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of trichlorosilane. The reaction is usually conducted at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different substituents on the silicon atom.
Oxidation Reactions: The major products include silanols and siloxanes.
Reduction Reactions: The major products are silanes with varying degrees of substitution.
Aplicaciones Científicas De Investigación
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicones and polymers, and in the development of coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The presence of the 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group enhances the stability and reactivity of the compound, allowing it to engage in a variety of chemical transformations.
Comparación Con Compuestos Similares
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Trimethyl(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)silane: This compound has three methyl groups instead of three chlorine atoms, which affects its reactivity and applications.
Trichlorosilane: Lacks the cyclopentadienyl group, making it less stable and less versatile in chemical reactions.
Pentamethylcyclopentadienyliridium (III) chloride, dimer: Contains a similar cyclopentadienyl group but is coordinated to iridium instead of silicon, leading to different chemical properties and applications.
The uniqueness of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- lies in its combination of a highly substituted cyclopentadienyl group with a reactive silicon center, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
84510-32-7 |
|---|---|
Fórmula molecular |
C10H15Cl3Si |
Peso molecular |
269.7 g/mol |
Nombre IUPAC |
trichloro-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H15Cl3Si/c1-6-7(2)9(4)10(5,8(6)3)14(11,12)13/h1-5H3 |
Clave InChI |
MYFUDIACVPBJLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)[Si](Cl)(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



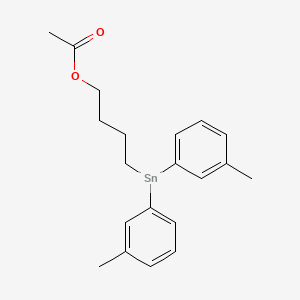
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)


![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)

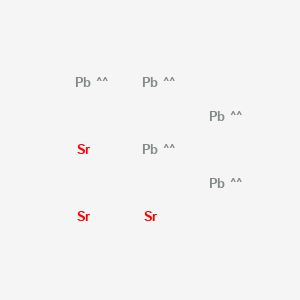
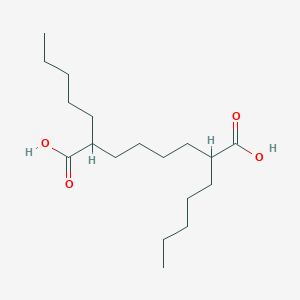
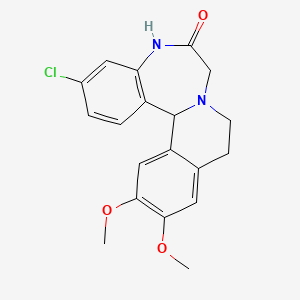
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)


![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
